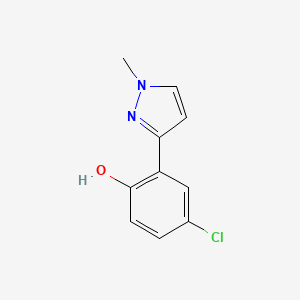

4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(1-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNZUIHSFKJXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol and its Synthetic Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring, combined with substitution on appended aromatic systems, allows for the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, yet important, derivative: 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol.

While direct literature on this N-methylated compound is sparse, this guide provides a comprehensive overview of its unmethylated precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol (CAS No. 18704-67-1) , and presents a detailed, scientifically-grounded protocol for its synthesis and subsequent N-methylation to yield the target compound. This approach provides researchers with both a well-characterized starting point and a robust methodology for accessing the desired molecule.

Physicochemical and Safety Profile of 4-Chloro-2-(1H-pyrazol-3-yl)phenol

A thorough understanding of the physical, chemical, and safety properties of the parent compound is critical before undertaking any synthetic modifications.

Properties

| Property | Value | Source |

| CAS Number | 18704-67-1 | Chemcasts |

| Molecular Formula | C₉H₇ClN₂O | Chemcasts |

| Molecular Weight | 194.62 g/mol | PubChem |

| Appearance | White to orange to green powder/crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 151-158 °C | Chemcasts, ChemicalBook |

| Boiling Point | 407.58 °C (Normal) | Chemcasts |

| Purity | >98.0% | Tokyo Chemical Industry Co., Ltd. |

| SMILES | Oc1ccc(Cl)cc1-c1cc[nH]n1 | Chemcasts |

| InChI Key | DMGLUMYOLOAXJY-UHFFFAOYSA-N | Chemcasts |

Safety and Handling

4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated area, preferably a fume hood, and consult the full Safety Data Sheet (SDS) before use.

Synthetic Strategy and Protocols

The synthesis of this compound can be logically approached in a two-step sequence:

-

Formation of the Pyrazole Core: Synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)phenol.

-

N-Methylation: Selective methylation of the pyrazole nitrogen.

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of the Pyrazole Core

The formation of a pyrazole ring is commonly achieved through the condensation of a 1,3-dicarbonyl compound (or a precursor like a chalcone) with hydrazine.[4][5] A robust method involves the synthesis of a chalcone intermediate from a substituted acetophenone, followed by cyclization.

Step 1a: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone

This key starting material (CAS 1450-74-4) is commercially available but can also be synthesized via a Fries rearrangement of 4-chlorophenyl acetate.[6]

-

Reactants: 4-chlorophenyl acetate, Aluminum chloride (AlCl₃).

-

Procedure: A mixture of 4-chlorophenyl acetate and aluminum chloride is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is quenched with ice and extracted with ethyl acetate. The product is then purified by recrystallization.[6]

Step 1b: Synthesis of the Chalcone Intermediate

-

Protocol: This involves a Claisen-Schmidt condensation between 1-(5-chloro-2-hydroxyphenyl)ethanone and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) to form an enone, a type of chalcone.

Step 1c: Cyclization to form 4-Chloro-2-(1H-pyrazol-3-yl)phenol

-

Protocol:

-

Dissolve the chalcone intermediate from Step 1b in ethanol.

-

Add hydrazine hydrate to the solution.[4] For reactions involving chalcones, glacial acetic acid is often added to catalyze the reaction.[5]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[4]

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the purified 4-Chloro-2-(1H-pyrazol-3-yl)phenol.

-

This reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[7][8]

Part 2: N-Methylation of the Pyrazole Ring

The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of regioisomers.[9] However, selective methods have been developed.

-

Challenge: Direct methylation with reagents like methyl iodide or dimethyl sulfate can result in poor selectivity.[9][10]

-

Modern Solution: A highly selective method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents.[9][11] This approach significantly favors methylation at the less sterically hindered N1 position.

Protocol for N1-Selective Methylation:

-

Alkylation:

-

In a vial under an inert atmosphere, dissolve 4-Chloro-2-(1H-pyrazol-3-yl)phenol (1.0 equiv.) in dimethyl sulfoxide (DMSO).

-

Add a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv.), and stir the mixture at 60 °C for 30 minutes to deprotonate the pyrazole nitrogen.[12]

-

Add the masked methylating reagent, such as (chloromethyl)triisopropoxysilane (1.5 equiv.).[12] Continue stirring at 60 °C for 2-4 hours until the formation of the silylated intermediate is complete (monitored by HPLC or TLC).[9]

-

-

Protodesilylation:

-

Cool the reaction mixture to room temperature.

-

Add a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), and water.

-

Stir until the desilylation is complete, yielding the N-methyl pyrazole.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, using flash chromatography.[12]

-

Caption: Workflow for N1-selective methylation protocol.

Characterization

The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. The appearance of a new singlet around 3.9 ppm in the ¹H NMR spectrum would indicate successful N-methylation.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and the final methylated product.

-

Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the N-H stretch from the parent pyrazole after methylation would be a key indicator.

-

Melting Point Analysis: To assess the purity of the crystalline products.

Biological Significance and Potential Applications

While the specific biological profile of this compound is not extensively documented, the broader class of chlorophenyl-pyrazole derivatives has demonstrated significant therapeutic potential.

-

Antimicrobial and Antifungal Activity: Numerous studies have shown that pyrazole derivatives containing a chlorophenyl moiety exhibit potent activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[2][3] The presence of the chloro group is often linked to enhanced lipophilicity, which may facilitate cell membrane penetration.

-

Anticancer Activity: Chlorophenyl-pyrazolone derivatives have shown promising antiproliferative effects against cancer cell lines, such as HepG2 liver carcinoma cells.[3] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis.

-

Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some derivatives acting as inhibitors of inflammatory mediators like TNF-α and IL-6.[1]

The introduction of an N-methyl group can modulate the compound's properties, such as solubility, metabolic stability, and binding affinity to biological targets, making this compound a compelling candidate for further investigation in drug discovery programs.

Conclusion

This guide provides a comprehensive technical overview of 4-Chloro-2-(1H-pyrazol-3-yl)phenol and a detailed, actionable strategy for the synthesis of its N-methylated derivative. By leveraging established synthetic methodologies for pyrazole formation and selective N-alkylation, researchers can reliably access this compound for further study. The known biological activities of related chlorophenyl-pyrazoles underscore the potential of this compound as a valuable scaffold for the development of new therapeutic agents.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. ijirt.org [ijirt.org]

- 6. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. While specific data for this N-methylated analog is not extensively documented in publicly available literature, this guide synthesizes information from closely related compounds, particularly its unmethylated precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, and established principles of heterocyclic chemistry. This document covers the compound's physicochemical properties, outlines a detailed, field-proven synthetic methodology, discusses analytical characterization techniques, and explores its potential therapeutic applications based on the well-documented biological activities of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

The strategic substitution on the pyrazole and adjacent phenolic rings can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, features a chlorine atom on the phenol ring, which can enhance binding affinity and metabolic stability, and a methyl group on the pyrazole nitrogen, which can influence solubility and receptor interactions. This combination of substituents makes it a promising candidate for further investigation in drug discovery programs. Pyrazole derivatives are integral components of several marketed drugs, highlighting the therapeutic importance of this heterocyclic system[1][2].

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented in Table 1 is calculated based on its chemical structure and supplemented with experimental data from its close analog, 4-Chloro-2-(1H-pyrazol-3-yl)phenol.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉ClN₂O | Calculated |

| Molecular Weight | 208.65 g/mol | Calculated |

| CAS Number | 36141-23-8 | [3] |

| Appearance | White to off-white crystalline solid (Predicted) | Inferred from analogs |

| Melting Point | Not available (Analog: 155-158 °C) | |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | General chemical principles |

| pKa | Not available | - |

Synthesis and Mechanism

The synthesis of this compound can be achieved through a multi-step process, starting from a readily available substituted acetophenone. The general and widely adopted method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthetic Pathway

The proposed synthetic route involves two key transformations: the formation of a chalcone intermediate followed by cyclization with methylhydrazine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) followed by the dropwise addition of an aqueous solution of a strong base, such as sodium hydroxide, while maintaining the temperature at 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the chalcone intermediate. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Methylhydrazine: Add methylhydrazine sulfate or methylhydrazine (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the phenol ring, pyrazole ring protons, a singlet for the N-methyl group, and a singlet for the phenolic hydroxyl group. |

| ¹³C NMR | Distinct signals for the carbons of the phenol and pyrazole rings, and a signal for the N-methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 208.65 for [M]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C=C and C=N stretching of the aromatic rings. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. The specific substitutions on this compound suggest potential for several therapeutic applications.

Caption: Potential therapeutic applications of the subject compound.

-

Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of this compound are similar to known COX-2 inhibitors.

-

Anticancer: Substituted pyrazoles have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

-

Antimicrobial: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities[2].

-

Analgesic: The anti-inflammatory properties of pyrazole derivatives often translate to analgesic effects.

Further screening and lead optimization studies are warranted to fully elucidate the therapeutic potential of this compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. The safety information for the closely related 4-Chloro-2-(1H-pyrazol-3-yl)phenol provides a good basis for handling procedures.

| Hazard Category | Precautionary Statement |

| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Disclaimer: The safety information is based on the unmethylated analog and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from structurally related compounds. The methodologies and insights presented herein are intended to facilitate further research and development efforts by scientists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol

This guide provides a comprehensive technical overview of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, a robust synthesis protocol, spectral characteristics, and potential applications, grounded in established scientific principles.

Introduction and Compound Profile

This compound belongs to the broad class of pyrazole-containing compounds, which are a cornerstone in the development of a wide range of pharmaceuticals. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The specific substitution pattern of a 4-chlorophenol group at the 3-position and a methyl group on the pyrazole nitrogen (N1) of this particular molecule suggests its potential for unique pharmacological effects, warranting detailed investigation.

Chemical Identity:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 18704-67-1 (for the parent N-unsubstituted compound) | [2][3][4] |

| Molecular Formula | C₁₀H₉ClN₂O | N/A |

| Molecular Weight | 208.65 g/mol | N/A |

| Canonical SMILES | CN1C=CC(=C1)C2=CC(=C(C=C2)Cl)O | N/A |

| InChI Key | (for the parent N-unsubstituted compound) DMGLUMYOLOAXJY-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems and its formulation potential.

| Property | Value | Notes |

| Melting Point | 155-158 °C (for the parent N-unsubstituted compound) | [6] |

| Boiling Point | Predicted: 411.2 ± 30.0 °C | N/A |

| Density | Predicted: 1.424 ± 0.06 g/cm³ | N/A |

| XLogP3 | Predicted: 2.4 | N/A |

| Appearance | White to off-white crystalline solid (expected) | [4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a well-established pathway involving the formation of a key enaminone intermediate followed by cyclization with methylhydrazine. This approach offers high yields and regiochemical control.

Rationale for the Synthetic Strategy

The chosen synthetic route is based on the classical Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a facile method for generating the necessary enaminone intermediate from an acetophenone precursor[7][8]. This intermediate then readily undergoes cyclization with methylhydrazine. The regioselectivity of the cyclization is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the carbonyl carbon of the enaminone.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 4'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/g of acetophenone) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Causality: The use of an excess of DMF-DMA drives the reaction to completion. Toluene is a suitable solvent due to its high boiling point, which is necessary for this condensation reaction.

Step 2: Synthesis of this compound

-

The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid (15 mL/g of the starting acetophenone).

-

Methylhydrazine (1.2 eq) is added dropwise to the solution at room temperature. An exotherm may be observed.

-

The reaction mixture is then heated to 80-90 °C for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Causality: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. The acidic workup facilitates the precipitation of the final product.

Step 3: Purification

-

The crude product is recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure this compound as a crystalline solid.

Self-Validation: The purity of the final compound should be assessed by measuring its melting point and confirmed by spectroscopic methods (NMR, MS).

Spectral Characteristics

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenol ring, the two protons of the pyrazole ring, and a singlet for the N-methyl group. The phenolic proton will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including those in the aromatic rings and the pyrazole ring, as well as the N-methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

Potential Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety. The combination of a pyrazole ring with a substituted phenol in this compound suggests several potential avenues for drug development.

Signaling Pathway Interactions

Caption: Potential signaling pathway interactions of pyrazole derivatives.

Pyrazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. Furthermore, various pyrazoles have demonstrated potent anticancer activity by targeting protein kinases or inducing apoptosis[1]. The specific substitution pattern of the title compound may confer selectivity towards certain biological targets, making it a valuable lead for further optimization.

Safety and Handling

Based on the GHS classification of the parent compound, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, the following hazards are identified:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, a robust and logical synthesis protocol, and an outlook on its potential applications in drug discovery. Further research into its specific biological activities and the acquisition of detailed spectral data will be crucial in fully elucidating the potential of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [amp.chemicalbook.com]

- 3. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | 18704-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted phenol linked to an N-methylated pyrazole, represents a common pharmacophore found in various biologically active molecules. This technical guide provides a comprehensive overview of viable synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in the field of drug development. Two primary, robust synthetic strategies are explored in detail: a classical approach involving pyrazole construction from a chalcone or dicarbonyl precursor, and a modern approach utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers a comparative analysis of the methodologies to guide researchers in selecting the most suitable route for their specific needs.

Introduction

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with numerous FDA-approved drugs containing this five-membered heterocyclic ring.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The fusion of a pyrazole moiety with a phenolic scaffold, as seen in this compound, creates a molecule with potential for diverse biological interactions, particularly as an inhibitor of enzymes like tyrosinase or as a building block for more complex kinase inhibitors.[3]

The synthesis of such non-symmetrical, multi-substituted aromatic compounds requires careful strategic planning to control regioselectivity and maximize yield. Key challenges include the construction of the substituted pyrazole ring, the formation of the carbon-carbon bond between the phenyl and pyrazole rings, and the selective N-methylation of the pyrazole. This guide will dissect these challenges and present validated solutions grounded in established chemical literature.

Retrosynthetic Analysis

A retrosynthetic approach reveals two logical and convergent strategies for the synthesis of the target molecule. The primary disconnections can be made at the C-C bond between the phenyl and pyrazole rings or at the bonds forming the pyrazole ring itself.

Pathway I focuses on building the pyrazole ring onto a pre-existing phenyl structure. This involves a classical cyclocondensation reaction. Pathway II employs a modern cross-coupling reaction to forge the aryl-heteroaryl bond, connecting two pre-synthesized fragments.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Construction via Dicarbonyl Intermediate

This classical pathway is built upon the foundational principle of forming a pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It offers a robust and often high-yielding route using readily available starting materials.

Strategic Overview

The core of this strategy is the synthesis of a substituted 1-(phenyl)butane-1,3-dione intermediate. This key precursor contains the required carbon skeleton, which is then cyclized with hydrazine to form the pyrazole ring. The phenolic hydroxyl group is typically protected as a methyl ether (anisole) throughout the initial steps to prevent side reactions, followed by a final deprotection step. The N-methylation of the pyrazole is the final key transformation.

Caption: Workflow for Pathway I.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Claisen Condensation to form the 1,3-Dicarbonyl Intermediate The synthesis begins with 1-(4-chloro-2-methoxyphenyl)ethanone. A base-mediated Claisen condensation with an acetyl source, such as ethyl acetate, generates the key 1,3-dicarbonyl intermediate. A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile.

Step 2: Pyrazole Ring Formation The resulting β-diketone is then subjected to a cyclocondensation reaction with hydrazine hydrate (N₂H₄·H₂O).[4][5] This reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This step produces the unmethylated pyrazole core attached to the chloro-anisole moiety.

Step 3: Regioselective N-Methylation Methylation of the pyrazole nitrogen is a critical step where regioselectivity can be a concern. Standard conditions, such as using methyl iodide (MeI) or dimethyl sulfate (DMS) with a base like potassium carbonate (K₂CO_3), can sometimes lead to a mixture of N1 and N2 methylated isomers.[6] However, for a 3-substituted pyrazole, alkylation often favors the N1 position due to steric hindrance. To ensure high selectivity, specialized reagents can be employed. For instance, α-halomethylsilanes have been reported to provide excellent N1-selectivity in pyrazole alkylation.[7][8]

Step 4: O-Demethylation The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis, commonly achieved with strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). BBr₃ is particularly effective for cleaving aryl methyl ethers under mild conditions.

Detailed Experimental Protocol (Pathway I)

Protocol 1: Synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)anisole (Intermediate C)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-(4-chloro-2-methoxyphenyl)ethanone (1.0 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl acetate (1.5 eq) and heat the reaction to reflux for 4 hours.

-

Cool the reaction mixture and quench by the slow addition of aqueous HCl (1M) until acidic.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude β-diketone intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 6 hours.

-

Cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole product.

Protocol 2: N-Methylation and Deprotection (Steps C → D → E)

-

Dissolve 4-chloro-2-(1H-pyrazol-3-yl)anisole (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.2 eq).

-

Stir the mixture at room temperature (or gently heat to 50 °C) for 12-16 hours, monitoring by TLC.

-

Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography to isolate 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)anisole.

-

Dissolve the purified N-methylated intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

-

Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.

-

Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by water.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Data Summary Table (Pathway I)

| Step | Reaction | Reagents | Typical Yield | Purity (Post-Purification) |

| 1 & 2 | Diketone formation & Cyclization | NaH, EtOAc; then N₂H₄·H₂O | 65-80% | >95% |

| 3 | N-Methylation | MeI, K₂CO₃ | 70-90% | >98% |

| 4 | O-Demethylation | BBr₃ | 80-95% | >99% |

Yields are representative based on analogous transformations in the literature.

Synthesis Pathway II: Palladium-Catalyzed Cross-Coupling

This modern approach leverages the power and versatility of transition-metal catalysis, specifically the Suzuki-Miyaura cross-coupling reaction, to construct the pivotal aryl-heteroaryl bond.[3] This pathway is often preferred for its high functional group tolerance and modularity.

Strategic Overview

The strategy involves the synthesis of two key fragments: an arylboronic acid (or ester) and a halogenated pyrazole. These two building blocks are then joined in a palladium-catalyzed reaction. As in Pathway I, a methoxy group is used as a protecting group for the phenol. The N-methylation can be performed either before or after the coupling reaction, but incorporating the methyl group into the pyrazole fragment beforehand simplifies the final steps.

Caption: Workflow for Pathway II.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of Coupling Partners

-

4-Chloro-2-methoxyphenylboronic acid: This partner can be synthesized from commercially available 4-chloroanisole.[9] Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), followed by quenching with a borate ester like triisopropyl borate (B(OiPr)₃) and subsequent acidic workup, yields the desired boronic acid.

-

3-Bromo-1-methyl-1H-pyrazole: This can be prepared from pyrazole itself. Bromination of pyrazole at the 4-position is facile, but selective 3-bromination can be more challenging. Alternatively, one can start from 3-amino-1H-pyrazole, perform a Sandmeyer reaction to install the bromine, and then N-methylate the product.

Step 2: The Suzuki-Miyaura Cross-Coupling This is the key bond-forming step. The reaction couples the arylboronic acid with the bromopyrazole in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., Na₂CO₃, K₃PO₄).[10][11] The catalytic cycle involves three main stages: oxidative addition of the palladium catalyst to the bromopyrazole, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Step 3: O-Demethylation This final step is identical to that in Pathway I, involving the cleavage of the methyl ether with an agent like BBr₃ to reveal the target phenol.

Detailed Experimental Protocol (Pathway II)

Protocol 3: Suzuki-Miyaura Coupling and Final Deprotection (Steps B+C → D → E)

-

In a reaction vessel, combine 4-chloro-2-methoxyphenylboronic acid (1.0 eq), 3-bromo-1-methyl-1H-pyrazole (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under the inert atmosphere.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.[12]

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)anisole.

-

Perform the O-demethylation of the purified product as described in Protocol 2 (steps 5-10) to yield the final target molecule.

Data Summary Table (Pathway II)

| Step | Reaction | Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Borylation | n-BuLi, B(OiPr)₃ | 60-75% | >95% |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70-85% | >98% |

| 3 | O-Demethylation | BBr₃ | 80-95% | >99% |

Yields are representative based on analogous transformations in the literature.

Comparative Analysis of Pathways

Both pathways offer effective routes to the target molecule, but they possess distinct advantages and disadvantages that may influence the choice of method.

| Feature | Pathway I (Cyclocondensation) | Pathway II (Suzuki Coupling) |

| Convergence | More linear; builds the molecule sequentially. | More convergent; joins two complex fragments late-stage. |

| Reagents | Utilizes classical, often less expensive reagents (hydrazine, NaH). | Requires a palladium catalyst and organometallic intermediates (boronic acid), which can be more costly. |

| Modularity | Less modular. Changes to the phenyl or pyrazole core require starting from a different acetophenone or dicarbonyl precursor. | Highly modular. A wide variety of substituted boronic acids and pyrazoles can be coupled, allowing for rapid library synthesis.[3] |

| Selectivity | Potential regioselectivity issues in the pyrazole formation if the dicarbonyl is unsymmetrical. N-methylation can also pose selectivity challenges. | The C-C bond formation is highly specific. Regioselectivity is controlled by the synthesis of the individual coupling partners. |

| Scalability | Generally robust and scalable. | Can be sensitive to catalyst poisoning on a large scale, but many industrial processes utilize this chemistry. |

Recommendation: For large-scale, cost-sensitive synthesis where the starting materials are readily available, Pathway I is an excellent choice. For medicinal chemistry applications, where rapid analog synthesis and high modularity are desired, Pathway II offers superior flexibility and is often the preferred method in modern drug discovery.

Conclusion

The synthesis of this compound can be successfully accomplished through multiple strategic routes. This guide has detailed two of the most logical and field-proven approaches: a classical cyclocondensation pathway and a modern palladium-catalyzed cross-coupling strategy. By understanding the mechanistic underpinnings, experimental protocols, and comparative advantages of each route, researchers and drug development professionals can make informed decisions to efficiently access this valuable chemical entity and its derivatives for further investigation.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 6. reddit.com [reddit.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound, 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol. Due to the absence of published experimental spectra for this specific molecule, this document presents a predictive spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules.

Introduction and Synthetic Strategy

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyrazole and substituted phenol motifs in bioactive molecules. The pyrazole nucleus is a key structural feature in a number of commercial drugs. A logical and common synthetic route to this N-methylated pyrazole is the alkylation of its readily available precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol.

Proposed Synthetic Protocol: N-Methylation

The synthesis would proceed via the deprotonation of the pyrazole nitrogen of 4-Chloro-2-(1H-pyrazol-3-yl)phenol with a suitable base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting anion is then quenched with a methylating agent, typically methyl iodide (CH₃I).

Experimental Workflow: N-Methylation of 4-Chloro-2-(1H-pyrazol-3-yl)phenol

Caption: Proposed workflow for the synthesis of this compound.

Consideration of Regioisomerism

The N-methylation of an unsymmetrical pyrazole can lead to two regioisomers: the 1,3- and 1,5-disubstituted products. The final substitution pattern is influenced by steric and electronic factors. In this case, the two possible products are:

-

1,3-isomer (Target): this compound

-

1,5-isomer: 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol

The differentiation of these isomers is critical and can be unequivocally achieved using advanced NMR techniques, particularly 2D experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, in the HMBC spectrum of the 1,3-isomer, a correlation would be expected between the N-methyl protons and both the C3 and C5 carbons of the pyrazole ring. A NOESY experiment would show a spatial correlation between the N-methyl protons and the H5 proton of the pyrazole ring.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on analysis of structurally related compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, the N-methyl group, and the phenolic hydroxyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.5-10.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. |

| ~7.45 | Doublet (d) | 1H | Pyrazole H-5 | Based on data for similar 1,3-disubstituted pyrazoles.[1] |

| ~7.30 | Doublet (d, J ≈ 2.5 Hz) | 1H | Phenol H-3 | Ortho to the hydroxyl group and meta to the chloro group. |

| ~7.15 | Doublet of doublets (dd, J ≈ 8.5, 2.5 Hz) | 1H | Phenol H-5 | Ortho to the chloro group and meta to the hydroxyl group. |

| ~6.95 | Doublet (d, J ≈ 8.5 Hz) | 1H | Phenol H-6 | Ortho to the hydroxyl group. |

| ~6.40 | Doublet (d) | 1H | Pyrazole H-4 | Based on data for similar 1,3-disubstituted pyrazoles.[1] |

| ~3.90 | Singlet (s) | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a pyrazole ring.[1] |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155-158 | Phenol C-2 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~150-153 | Pyrazole C-3 | The carbon attached to the aryl group. |

| ~138-141 | Pyrazole C-5 | The other sp² carbon of the pyrazole ring adjacent to the N-methyl group. |

| ~130-132 | Phenol C-5 | Aromatic CH carbon. |

| ~128-130 | Phenol C-3 | Aromatic CH carbon. |

| ~125-127 | Phenol C-4 (C-Cl) | The carbon attached to the chlorine atom. |

| ~120-123 | Phenol C-1 (C-pyrazole) | The carbon attached to the pyrazole ring. |

| ~116-118 | Phenol C-6 | Aromatic CH carbon. |

| ~105-108 | Pyrazole C-4 | The CH carbon of the pyrazole ring.[1] |

| ~38-40 | N-CH₃ | Typical chemical shift for an N-methyl group on a pyrazole.[1] |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the pyrazole and substituted phenol moieties.

| m/z | Predicted Fragment | Interpretation |

| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 194/196 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring. |

| 181/183 | [M - CH₃CN]⁺ | Loss of acetonitrile from the pyrazole ring, a common fragmentation pathway. |

| 153/155 | Further fragmentation. | |

| 127 | Fragment corresponding to the chlorophenol moiety. | |

| 95 | [C₅H₅N₂]⁺ | Fragment corresponding to the methylpyrazole moiety. |

Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways in the EI-MS of this compound.

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the phenolic hydroxyl, aromatic, and pyrazole functionalities.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3500-3200 | O-H stretch | Broad band, indicative of a hydrogen-bonded phenolic hydroxyl group.[2][3] |

| 3150-3000 | Aromatic C-H stretch | Medium to weak sharp absorptions. |

| 2960-2850 | Aliphatic C-H stretch | Weak absorptions from the N-methyl group. |

| ~1600, ~1500, ~1450 | C=C and C=N stretch | Multiple sharp bands characteristic of the aromatic phenol and pyrazole rings. |

| ~1250 | C-O stretch | Strong band associated with the phenolic C-O bond.[3] |

| ~1100-1000 | C-N stretch | Medium absorption from the pyrazole ring. |

| ~850-800 | C-H out-of-plane bend | Strong band indicative of the substitution pattern on the aromatic ring. |

| ~750 | C-Cl stretch | Medium to strong absorption. |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The proposed synthetic route and the predicted NMR, MS, and IR data offer a solid foundation for the future synthesis and characterization of this compound. The provided spectral interpretations and justifications, grounded in data from analogous structures, will serve as a valuable resource for researchers in the field. Experimental verification of these predictions will be a crucial next step in fully elucidating the properties of this molecule.

References

- 1. jetir.org [jetir.org]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a molecule of interest due to the prevalence of pyrazole and phenol moieties in pharmacologically active agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this target compound. We will move beyond a simple peak listing to a detailed interpretation, explaining the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for complex organic molecules.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Molecular Structure Diagram

Figure 1: Molecular structure of this compound with proton environments labeled A-G.

The structure contains seven unique proton environments, which will give rise to seven distinct signals in the ¹H NMR spectrum:

-

Phenolic Protons: H-A (hydroxyl), H-B, H-C, and H-D.

-

Pyrazole Protons: H-E and H-F.

-

Methyl Protons: H-G (N-CH₃).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure data integrity, a standardized and robust experimental protocol is essential. The following describes a field-proven methodology for acquiring the ¹H NMR spectrum of the title compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). For analysis of the labile hydroxyl proton (H-A), DMSO-d₆ is a superior choice as it reduces the rate of proton exchange and sharpens the OH signal.[1][2][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially aromatic ones.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apodization: Apply an exponential multiplying function with a line broadening factor of 0.3 Hz.

-

Fourier Transform: Perform the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Integration: Calibrate the integral regions for each signal.

-

Workflow Diagram

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

In-Depth Spectral Analysis and Signal Assignment

The predicted ¹H NMR spectrum is analyzed below, with each signal assigned to its corresponding proton based on chemical shift (δ), multiplicity (splitting pattern), and integration value.

Summary of Predicted ¹H NMR Data

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Assignment |

| H-A | ~5.0 - 6.0 | Broad Singlet (br s) | 1H | - | Phenolic OH |

| H-B | ~7.55 | Doublet (d) | 1H | J(B,C) ≈ 2.5 Hz (⁴J) | Ar-H6 |

| H-C | ~7.25 | Doublet of Doublets (dd) | 1H | J(C,D) ≈ 8.5 Hz (³J), J(C,B) ≈ 2.5 Hz (⁴J) | Ar-H5 |

| H-D | ~6.95 | Doublet (d) | 1H | J(D,C) ≈ 8.5 Hz (³J) | Ar-H3 |

| H-E | ~7.60 | Doublet (d) | 1H | J(E,F) ≈ 2.2 Hz (³J) | Pyrazole-H5' |

| H-F | ~6.40 | Doublet (d) | 1H | J(F,E) ≈ 2.2 Hz (³J) | Pyrazole-H4' |

| H-G | ~3.90 | Singlet (s) | 3H | - | N-CH₃ |

Detailed Signal-by-Signal Interpretation

-

H-G (N-CH₃) at ~3.90 ppm (Singlet, 3H):

-

Chemical Shift: The methyl group is directly attached to a nitrogen atom within an aromatic pyrazole ring. This deshielding environment shifts the signal significantly downfield compared to a typical alkyl methyl group. Data for 1-methylpyrazole shows this peak at approximately 3.88 ppm, providing a strong basis for this assignment.[4]

-

Multiplicity: As there are no adjacent protons, the signal is a sharp singlet.

-

Integration: The signal integrates to 3 protons, corresponding to the methyl group.

-

-

H-A (Phenolic OH) at ~5.0 - 6.0 ppm (Broad Singlet, 1H):

-

Chemical Shift: The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] In a non-polar solvent like CDCl₃, it is expected to appear in the mid-range, typically between 4-7 ppm.[1]

-

Multiplicity: Rapid chemical exchange with trace amounts of water or acid in the solvent typically decouples the OH proton from its neighbors, resulting in a broad singlet. A D₂O shake experiment would confirm this assignment by causing the signal to disappear.[5]

-

-

Pyrazole Ring Protons: H-E at ~7.60 ppm (d, 1H) and H-F at ~6.40 ppm (d, 1H):

-

Chemical Shift: In the 1-methylpyrazole system, the proton at the 5-position (H-E) is typically downfield from the proton at the 4-position (H-F).[4] H-E is deshielded by the adjacent ring nitrogen and the anisotropic effect of the nearby phenol ring. H-F is in a more electron-rich environment, placing it further upfield.

-

Multiplicity: These two protons are on adjacent carbons and will couple with each other. This results in a doublet for H-E (split by H-F) and a doublet for H-F (split by H-E). The typical ³J coupling constant in a pyrazole ring is small, around 2.0-2.5 Hz.[4]

-

-

Phenolic Ring Protons: H-B at ~7.55 ppm (d, 1H), H-C at ~7.25 ppm (dd, 1H), and H-D at ~6.95 ppm (d, 1H):

-

Chemical Shift:

-

H-D: This proton is ortho to the strongly electron-donating hydroxyl group, which shields it and shifts it the most upfield of the aromatic protons.

-

H-C: This proton is meta to the hydroxyl group and ortho to the electron-withdrawing chloro group. These competing effects place it at an intermediate chemical shift.

-

H-B: This proton is ortho to the electron-withdrawing pyrazole substituent and meta to the chloro group, making it the most deshielded of the phenolic ring protons.

-

-

Multiplicity & Coupling Constants: The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-D is split only by its neighbor H-C, resulting in a doublet with a typical ortho coupling constant (³J) of approximately 8.5 Hz.[6][7]

-

H-C is split by both H-D (ortho coupling, ³J ≈ 8.5 Hz) and H-B (meta coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[6][8]

-

H-B is split only by H-C through a weaker meta coupling (⁴J ≈ 2.5 Hz), appearing as a doublet (or a narrow triplet if coupling to H-D is resolved, which is less likely).

-

-

Conclusion and Application

The detailed analysis of the ¹H NMR spectrum provides a definitive structural confirmation of this compound. Each signal's chemical shift, multiplicity, and integration value align logically with the predicted electronic and spatial environment of the corresponding proton. This self-validating system of interpretation, grounded in foundational NMR principles and data from analogous structures, provides high confidence in the assigned structure. For professionals in drug development, this level of detailed characterization is a critical step, ensuring the identity and purity of the compound before its entry into further screening, optimization, and preclinical evaluation.

References

- 1. rsc.org [rsc.org]

- 2. uomphysics.net [uomphysics.net]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered ring, containing two adjacent nitrogen atoms, is not merely a chemical curiosity but a foundational building block for a multitude of pharmacologically active agents.[2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and the versatility for substitution at multiple positions, allow for the fine-tuning of steric, electronic, and lipophilic parameters.[4][5] This adaptability has led to the development of pyrazole-containing drugs across a remarkable spectrum of therapeutic areas, from anti-inflammatory agents like Celecoxib to antipsychotics and analgesics.[2][6]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, mechanistic, and practical understanding of the core biological activities of pyrazole derivatives. We will journey from the foundational mechanisms of action to the practicalities of experimental validation, providing not just data, but the scientific rationale that underpins the discovery process. Our focus will be on three major pillars of pyrazole activity: anti-inflammatory, anticancer, and antimicrobial effects, reflecting the most significant areas of research and clinical application.

I. Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and at its core often lies the enzymatic activity of cyclooxygenase (COX). The discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (a key mediator of inflammation and pain), revolutionized anti-inflammatory drug design.[7] Pyrazole derivatives have been exceptionally successful as selective COX-2 inhibitors, offering a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

A. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[8] Structurally, the active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1. Medicinal chemists have expertly exploited this difference. Pyrazole-based inhibitors, such as the landmark drug Celecoxib, are designed with specific side groups (e.g., a benzenesulfonamide moiety) that can fit into this selective pocket of the COX-2 enzyme, leading to potent and selective inhibition.[9][10] This prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7]

Below is a diagram illustrating the inhibition of the pro-inflammatory pathway by pyrazole derivatives.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

B. Quantitative Analysis of COX-2 Inhibition

The efficacy of novel pyrazole derivatives as anti-inflammatory agents is quantified by their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) yields the Selectivity Index (SI), a critical parameter for gauging COX-2 specificity.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | - | - | 78.06 | [9] |

| Compound 5s | 1.79 | >100 | 74.92 | [9] |

| Compound 5u | 2.51 | >100 | 72.95 | [9] |

| Compound 6e | - | - | 215.44 | [10] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a gold standard for evaluating the acute anti-inflammatory activity of new compounds.[11][12] The causality is direct: carrageenan injection induces a biphasic inflammatory response, and a reduction in the resulting edema is a clear measure of the compound's efficacy.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, reproducible edema.[12] The test compound's ability to reduce this swelling compared to a control group is measured over time.

Step-by-Step Methodology:

-

Animal Selection & Acclimatization: Use Wistar albino rats (100-150 g). Allow them to acclimatize for at least one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6):

-

Control Group (Vehicle only)

-

Standard Group (e.g., Diclofenac or Celecoxib)

-

Test Groups (Different doses of the pyrazole derivative)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Self-Validation: The protocol's integrity is maintained by the inclusion of both a negative (vehicle) and a positive (standard drug) control. A statistically significant reduction in edema compared to the vehicle and a comparable effect to the standard drug validate the findings.

II. Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, demonstrating a remarkable ability to interact with a diverse array of oncogenic targets.[4][13] Unlike traditional cytotoxic agents, many pyrazole derivatives function as targeted therapies, inhibiting specific proteins that drive cancer cell proliferation and survival.

A. Mechanisms of Action: From Kinase Inhibition to Microtubule Disruption

The anticancer effects of pyrazoles are multifaceted, with derivatives designed to inhibit various critical cellular processes.[4][13]

-

Protein Kinase Inhibition: This is a major area where pyrazoles excel.[1] Kinases are crucial nodes in signaling pathways that regulate cell growth, differentiation, and survival. Pyrazoles have been developed as potent inhibitors of:

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs (e.g., CDK2), these compounds can halt the cell cycle, preventing cancer cell division.[4]

-

PI3K/AKT Pathway: Pyrazole derivatives can inhibit PI3 Kinase, a key enzyme in a pathway that promotes cell survival and proliferation.[4]

-

Other Kinases: Targets also include Bruton's tyrosine kinase (BTK), PIM-1, and Haspin kinase, all of which are implicated in various cancers.[4][14]

-

-

Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Some pyrazole derivatives act as antitubulin agents, binding to tubulin and preventing its polymerization.[4][15] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[4]

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

B. Quantitative Analysis of Cytotoxicity

The in vitro potency of anticancer compounds is typically expressed as the IC₅₀ value—the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |

| Compound 29 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 | [4] |

| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [4] |

| Compound 46 | PIM-1 Inhibitor | HCT116 (Colon) | 1.51 | [4] |

| Compound 48 | Haspin Kinase Inhibitor | HCT116 (Colon) | 1.7 | [4] |

| Compound 5b | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 | [15] |

C. Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial dehydrogenases—to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO.[16] Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Self-Validation: The use of a vehicle control establishes the baseline for 100% viability. The blank wells correct for background absorbance. Running the experiment in triplicate or quadruplicate for each concentration ensures the statistical reliability of the calculated IC₅₀ value.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[18][19] The incorporation of the pyrazole ring into various molecular structures can enhance their ability to interfere with essential microbial processes, making them valuable leads in the fight against infectious diseases.[19][20]

A. Mechanism of Action

The exact mechanisms for the antimicrobial action of pyrazoles can vary widely depending on the overall structure of the derivative. They are thought to interfere with several cellular processes, including:

-

DNA Synthesis: Some derivatives may inhibit enzymes crucial for microbial DNA replication.

-

Cell Wall Synthesis: Others may disrupt the formation of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins.

The structure-activity relationship (SAR) is key; the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems play a critical role in determining the potency and spectrum of activity.[19]

B. Quantitative Analysis of Antimicrobial Efficacy

The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran-pyrazole (3b) | E. coli | - | [11] |

| Nitrofuran-pyrazole (3b) | S. aureus | - | [11] |

| Imidazothiadiazole-pyrazole (21c) | Multi-drug resistant strain | 0.25 | [23] |

| Imidazothiadiazole-pyrazole (23h) | Multi-drug resistant strain | 0.25 | [23] |

Note: Specific MIC values for compound 3b were not provided in the source text, but it was highlighted as promising.

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a widely used and standardized method for determining the MIC of an antimicrobial agent against bacteria or fungi.[21][22]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Growth is assessed after incubation by observing turbidity.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]